molecular formula C26H22N4O2 B11178698 N,N'-bis(pyridin-3-ylmethyl)biphenyl-2,2'-dicarboxamide

N,N'-bis(pyridin-3-ylmethyl)biphenyl-2,2'-dicarboxamide

Cat. No.: B11178698
M. Wt: 422.5 g/mol
InChI Key: KPPQTTDLMGBYKX-UHFFFAOYSA-N
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Description

N2,N2’-BIS[(PYRIDIN-3-YL)METHYL]-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE is a complex organic compound featuring a biphenyl core with two pyridin-3-ylmethyl groups attached to the nitrogen atoms of the carboxamide functionalities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N2’-BIS[(PYRIDIN-3-YL)METHYL]-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE typically involves the reaction of biphenyl-2,2’-dicarboxylic acid with pyridin-3-ylmethylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N2,N2’-BIS[(PYRIDIN-3-YL)METHYL]-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N2,N2’-BIS[(PYRIDIN-3-YL)METHYL]-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N2,N2’-BIS[(PYRIDIN-3-YL)METHYL]-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE involves its interaction with specific molecular targets. The pyridinyl groups can coordinate with metal ions, forming stable complexes that can modulate the activity of enzymes or receptors. Additionally, the biphenyl core provides structural rigidity, enhancing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2,N2’-BIS[(PYRIDIN-3-YL)METHYL]-[1,1’-BIPHENYL]-2,2’-DICARBOXAMIDE is unique due to its biphenyl core, which imparts greater rigidity and stability compared to similar compounds.

Properties

Molecular Formula

C26H22N4O2

Molecular Weight

422.5 g/mol

IUPAC Name

N-(pyridin-3-ylmethyl)-2-[2-(pyridin-3-ylmethylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C26H22N4O2/c31-25(29-17-19-7-5-13-27-15-19)23-11-3-1-9-21(23)22-10-2-4-12-24(22)26(32)30-18-20-8-6-14-28-16-20/h1-16H,17-18H2,(H,29,31)(H,30,32)

InChI Key

KPPQTTDLMGBYKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=CC=C2C(=O)NCC3=CN=CC=C3)C(=O)NCC4=CN=CC=C4

Origin of Product

United States

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